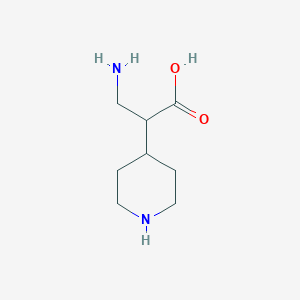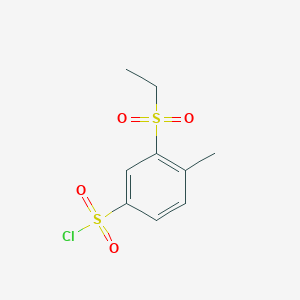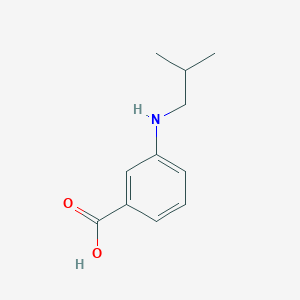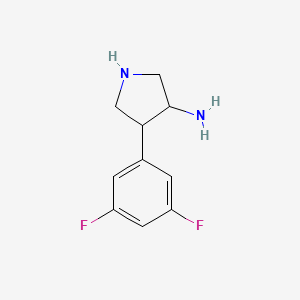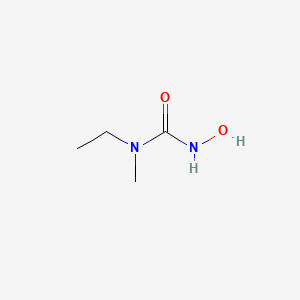
1-Ethyl-3-hydroxy-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-hydroxy-1-methylurea is an organic compound with the molecular formula C4H10N2O2 It is a derivative of urea, characterized by the presence of ethyl, hydroxy, and methyl groups attached to the urea backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxy-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with minimal purification steps.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in aqueous media, and the product is isolated through filtration and crystallization processes.
化学反应分析
Types of Reactions: 1-Ethyl-3-hydroxy-1-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted ureas.
科学研究应用
1-Ethyl-3-hydroxy-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-3-hydroxy-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .
相似化合物的比较
1-Ethyl-3-methylurea: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-Hydroxy-1-methylurea: Similar structure but lacks the ethyl group, affecting its solubility and interaction with molecular targets.
Uniqueness: 1-Ethyl-3-hydroxy-1-methylurea is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical properties and biological activities
属性
分子式 |
C4H10N2O2 |
|---|---|
分子量 |
118.13 g/mol |
IUPAC 名称 |
1-ethyl-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C4H10N2O2/c1-3-6(2)4(7)5-8/h8H,3H2,1-2H3,(H,5,7) |
InChI 键 |
QODOKZJGZHUOIG-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


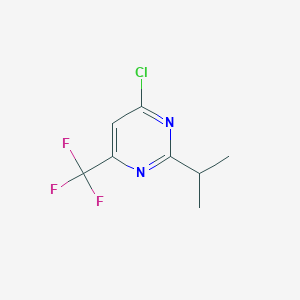
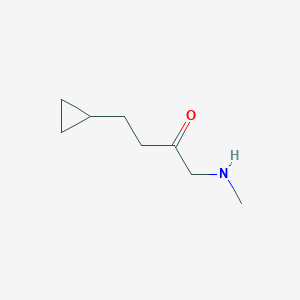
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
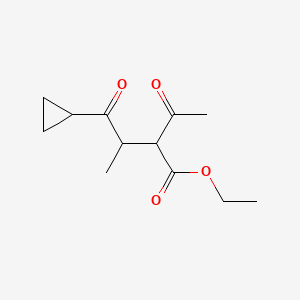
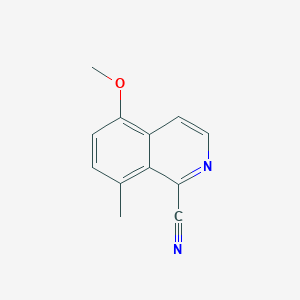
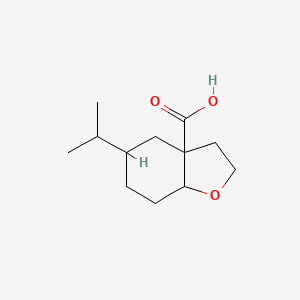
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
